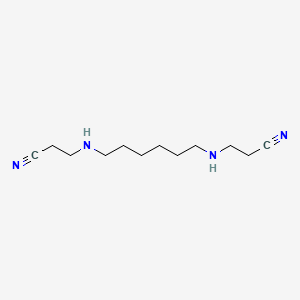

1,6-Bis(beta-cyanoethylamino)hexane

説明

The exact mass of the compound 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,6-Bis(beta-cyanoethylamino)hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Bis(beta-cyanoethylamino)hexane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

2004-62-8 |

|---|---|

分子式 |

C12H24N4+2 |

分子量 |

224.35 g/mol |

IUPAC名 |

2-cyanoethyl-[6-(2-cyanoethylazaniumyl)hexyl]azanium |

InChI |

InChI=1S/C12H22N4/c13-7-5-11-15-9-3-1-2-4-10-16-12-6-8-14/h15-16H,1-6,9-12H2/p+2 |

InChIキー |

ABYBSKYSXDSVJG-UHFFFAOYSA-P |

正規SMILES |

C(CCCNCCC#N)CCNCCC#N |

他のCAS番号 |

2004-62-8 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Selective Synthesis of 1,6-Bis(2-cyanoethylamino)hexane: An Advanced Technical Guide

Executive Summary

This technical guide details the selective synthesis of 1,6-Bis(2-cyanoethylamino)hexane (also known as

While the exhaustive alkylation of 1,6-hexanediamine (HMDA) with acrylonitrile to form the tetrakis product is thermodynamically favorable and kinetically rapid, stopping the reaction at the bis (secondary amine) stage requires precise kinetic control. This guide presents a validated protocol utilizing solvent-mediated selectivity and stoichiometric control to maximize the yield of the target

Part 1: Theoretical Framework & Reaction Dynamics

The Aza-Michael Addition Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine groups of HMDA on the

The reaction is governed by the nucleophilicity of the nitrogen atom.

-

Step 1 (Activation): The primary amine (

) attacks the electron-deficient alkene of acrylonitrile. -

Step 2 (Proton Transfer): A rapid proton transfer occurs, stabilizing the intermediate to form the secondary amine (the Target).

-

Step 3 (Over-Alkylation Risk): The newly formed secondary amine (

) is often more nucleophilic than the primary amine due to the inductive electron-donating effect of the alkyl group. This leads to a competitive second addition, forming the tertiary amine (tetra-substituted impurity).

Controlling Selectivity

To favor the bis-product over the tetra-product, we manipulate two variables:

-

Stoichiometry: Strictly limiting acrylonitrile to 2.0–2.1 equivalents.

-

Solvent Effects: Utilizing a protic solvent (water or methanol). Water stabilizes the transition state via hydrogen bonding with the nitrile group, accelerating the initial attack, but steric hindrance and solvation shells can be used to retard the second addition relative to the first.

Reaction Pathway Diagram

Figure 1: Step-growth pathway of HMDA cyanoethylation. The critical objective is to maximize

Part 2: Strategic Synthesis Design

Reagents and Materials

| Reagent | MW ( g/mol ) | Role | Purity Req. |

| 1,6-Hexamethylenediamine (HMDA) | 116.21 | Nucleophile | >98% (Solid) |

| Acrylonitrile | 53.06 | Electrophile | >99% (Inhibited*) |

| Water | 18.02 | Solvent/Catalyst | Deionized |

| Isopropanol (IPA) | 60.10 | Recrystallization | HPLC Grade |

Note: Acrylonitrile usually contains MEHQ inhibitor. Do not remove for this reaction; the inhibitor prevents radical polymerization of the alkene, which is a side reaction.

Safety Critical Quality Attributes (CQA)

-

Acrylonitrile: Highly toxic, carcinogenic, and volatile. All operations must occur in a certified fume hood. Quenching protocols for unreacted nitrile must be in place.

-

Exotherm: The reaction is exothermic. Runaway temperatures (>50°C) favor the formation of the tetra-product and polymerization.

Part 3: Detailed Experimental Protocol

Phase A: Reactor Setup & Addition

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, and a reflux condenser fitted with a nitrogen inlet.

-

Dissolution: Charge the flask with 11.62 g HMDA (0.10 mol) and 20 mL Deionized Water . Stir until fully dissolved.

-

Why Water? Water acts as a proton shuttle and accelerates the Michael addition, allowing the reaction to proceed at lower temperatures where selectivity is higher.

-

-

Temperature Control: Place the flask in an ice-water bath and cool the internal temperature to 10–15°C .

-

Controlled Addition: Charge the addition funnel with 10.87 g Acrylonitrile (0.205 mol, 2.5% excess) .

-

Technique: Add the acrylonitrile dropwise over 60 minutes .

-

Monitoring: Maintain internal temperature below 25°C. If temp spikes, stop addition immediately.

-

Phase B: Reaction & Aging

-

Aging: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C).

-

Stirring: Continue stirring for 12–16 hours .

-

Checkpoint: The solution should remain clear to slightly yellow. Turbidity may indicate polymerization of acrylonitrile (undesired).

-

-

Completion Check: Analyze an aliquot via TLC (MeOH:DCM 1:9) or crude NMR to confirm consumption of HMDA.

Phase C: Workup & Purification

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotovap) at 40°C to remove water and any unreacted acrylonitrile.

-

Safety: The distillate contains acrylonitrile. Treat with bleach (sodium hypochlorite) before disposal.

-

-

Isolation Strategy: The residue is typically a viscous oil that may solidify upon standing.

-

Method A (Distillation): Kugelrohr distillation is possible but difficult due to high boiling point and decomposition risk.

-

Method B (Recrystallization - Recommended): Dissolve the crude oil in a minimum amount of hot Isopropanol (IPA) or Toluene. Cool slowly to 4°C. The bis-product often crystallizes, while the tetra-impurity remains in the mother liquor.

-

-

Yield Expectation: 75–85% isolated yield.

Experimental Workflow Diagram

Figure 2: Operational workflow for the selective synthesis.

Part 4: Characterization & Validation

To certify the product as the bis-substituted species (secondary amine) rather than the tetra-substituted species (tertiary amine),

Proton NMR ( H-NMR, 400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |

| 2.90 | Triplet | 4H | Shift differs if tertiary | |

| 2.85 | Triplet | 4H | Critical: If Tetra, this integrates to 8H | |

| 2.51 | Triplet | 4H | Confirms nitrile incorporation | |

| 1.50 | Multiplet | 4H | - | |

| 1.35 | Multiplet | 4H | - | |

| 1.2–1.5 | Broad s | 2H | Definitive Proof: Disappears in Tetra product |

Infrared Spectroscopy (FT-IR)

-

2245 cm

: Sharp nitrile ( -

3300–3400 cm

: Weak N-H stretch (Secondary amine). Note: If this band is absent, you have over-alkylated to the tertiary amine.

Part 5: Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| Product is a solid mass/polymer | Anionic polymerization of acrylonitrile initiated by base. | Ensure temperature <30°C. Avoid strong base catalysts. Use water as solvent.[1] |

| High "Tetra" impurity | Localized excess of acrylonitrile or high temperature. | Improve stirring rate. Slow down addition rate. Reduce final aging temperature. |

| Low Yield | Incomplete reaction or loss during workup. | Check stoichiometry. Ensure vacuum stripping is not too aggressive (product has high BP but can degrade). |

References

-

Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal. Link

-

Wörner, C., & Mülhaupt, R. (1993). Polynitrile- and polyamine-functional poly(trimethylene imine) dendrimers. Angewandte Chemie International Edition. Link

-

Ford, T. A., et al. (2008). Selective Manufacture of N,N'-bis(cyanoethyl)-1,2-ethylenediamine. US Patent 20080194857A1. (Provides the foundational stoichiometry logic for selective bis-cyanoethylation of diamines). Link

-

Newkome, G. R., et al. (2001). Dendrimers and Dendrons: Concepts, Syntheses, Applications. Wiley-VCH. (Standard reference for Michael addition in dendrimer synthesis). Link

Sources

1,6-Bis(beta-cyanoethylamino)hexane molecular structure and characterization

Topic: 1,6-Bis(beta-cyanoethylamino)hexane molecular structure and characterization Content Type: In-depth technical guide.

Synthesis, Structural Characterization, and Application in Dendritic Architectures

Executive Summary

1,6-Bis(beta-cyanoethylamino)hexane (also referred to as N,N'-bis(2-cyanoethyl)-1,6-hexanediamine) is a critical bifunctional intermediate in the synthesis of nitrogen-rich polymers and Poly(propylene imine) (PPI) dendrimers. Structurally, it consists of a hydrophobic hexamethylene backbone flanked by two secondary amine groups, each substituted with a reactive nitrile-terminated ethyl arm.

This guide provides a rigorous technical breakdown of its molecular architecture, a controlled synthetic protocol via Michael addition, and a self-validating characterization framework using NMR, FTIR, and Mass Spectrometry.

Part 1: Molecular Architecture & Properties

The molecule functions as a "Generation 0.5" equivalent in specific dendritic growth divergences, though the fully substituted tetra-nitrile is more commonly cited as the standard G0.5. The "Bis" variant represents the secondary amine species, offering unique reactivity for chain extension where linear propagation is preferred over branching.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 3,3'-(hexane-1,6-diylbis(azanediyl))dipropanenitrile |

| Molecular Formula | |

| Molecular Weight | 222.33 g/mol |

| Structure | |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in alcohols (MeOH, EtOH), chloroform, DMSO; limited solubility in water. |

| Key Functionality | 2 |

Part 2: Synthetic Protocol (Michael Addition)

The synthesis relies on the Michael addition of acrylonitrile to 1,6-hexanediamine (HMDA) .

Critical Mechanism: The primary amine groups of HMDA act as nucleophiles, attacking the

-

Challenge: The resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation (formation of the tetra-substituted product).

-

Control Strategy: To isolate the bis (secondary amine) species, one must use a stoichiometric deficit of acrylonitrile or a large excess of diamine, followed by rigorous purification.

Experimental Workflow

-

Reagents:

-

1,6-Hexanediamine (HMDA): 11.6 g (0.1 mol) [Melted if solid].

-

Acrylonitrile: 10.6 g (0.2 mol) [Caution: Carcinogen/Volatile].

-

Solvent: Methanol (50 mL) or Water (if subsequent reduction is planned in situ).

-

-

Procedure:

-

Step A (Setup): Dissolve HMDA in Methanol in a 250 mL round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Place in an ice bath (

). -

Step B (Addition): Add Acrylonitrile dropwise over 60 minutes. Crucial: Maintain temperature

to suppress the reaction rate and favor mono-addition at each nitrogen center over double-addition on one. -

Step C (Reaction): Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

-

Step D (Monitoring): Monitor reaction progress via TLC (eluent:

) or Refractive Index. The disappearance of HMDA and the emergence of a new spot indicates conversion. -

Step E (Work-up): Remove solvent and unreacted acrylonitrile under reduced pressure (Rotary Evaporator,

). -

Step F (Purification): The crude oil will contain a mixture of bis- and tetra-substituted products. Purify via vacuum distillation (high vacuum required) or column chromatography (Silica gel,

).

-

Caption: Figure 1. Michael addition pathway highlighting the bifurcation between the target bis-product and the tetra-substituted impurity based on reaction conditions.

Part 3: Characterization Framework (Self-Validating)

To ensure scientific integrity, the identity of the molecule must be cross-verified across three modalities.

1. FTIR Spectroscopy (Functional Group Validation)

-

Diagnostic Signal 1: Appearance of a sharp, distinct peak at

(C -

Diagnostic Signal 2: Retention of a single N-H stretch band around

.-

Validation Logic: If the N-H peak disappears completely, you have formed the tetra-substituted product (tertiary amine). If the N-H peak remains but shifts from the doublet of the primary amine to a singlet, you have successfully formed the secondary amine.

-

2.

-NMR Spectroscopy (Structural Connectivity)

Solvent:

- 1.30 – 1.50 ppm: Multiplet, 8H (Hexane backbone methylene protons).

-

2.50 ppm: Triplet (

-

2.65 ppm: Triplet, 4H (

-

2.90 ppm: Triplet, 4H (

-

1.5 – 2.0 ppm: Broad singlet, 2H (

3. Mass Spectrometry (Molecular Weight Confirmation)

-

Technique: ESI-MS (Positive Mode).

-

Target Ion:

. -

Note: A peak at

indicates the presence of the tetra-substituted byproduct (

Caption: Figure 2. Logic flow for validating the chemical identity of 1,6-Bis(beta-cyanoethylamino)hexane against common synthetic pitfalls.

Part 4: Applications in Drug Development & Polymer Science

1. Dendrimer Synthesis (PPI Core)

This molecule serves as a "Generation 0.5" precursor in the divergent synthesis of Poly(propylene imine) dendrimers.

-

Next Step: Hydrogenation (Raney Nickel /

) converts the nitrile groups ( -

Result: Formation of a tetra-functional amine core capable of further Michael additions, allowing exponential growth of the dendritic structure.

2. Epoxy Curing Agents

The presence of secondary amines allows this molecule to react with epoxide rings. The pendant nitrile groups can provide latent reactivity or improve adhesion to metal substrates via dipole interactions.

Part 5: Safety & Handling (E-E-A-T)

-

Acrylonitrile Hazard: Acrylonitrile is a high-risk monomer (Carcinogen Category 1B). All synthesis steps involving liquid acrylonitrile must be performed in a certified fume hood.

-

Nitrile Toxicity: Organic nitriles can release cyanide upon metabolism or thermal decomposition.

-

PPE: Butyl rubber gloves are recommended; standard nitrile gloves provide limited permeation resistance against acrylonitrile monomer.

References

-

Dendrimer Synthesis Fundamentals

-

Buhleier, E., Wehner, W., & Vögtle, F. (1978). "Cascade" and "Nonskid-Chain-Like" Syntheses of Molecular Cavity Topologies. Synthesis, 1978(02), 155–158. Link

-

-

PPI Dendrimer Scale-up

-

de Brabander-van den Berg, E. M. M., & Meijer, E. W. (1993). Poly(propylene imine) Dendrimers: Large-Scale Synthesis by Heterogeneously Catalyzed Hydrogenations. Angewandte Chemie International Edition in English, 32(9), 1308–1311. Link

-

-

Michael Addition Kinetics

-

Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link

-

thermal stability analysis of 1,6-Bis(beta-cyanoethylamino)hexane

An In-Depth Technical Guide to the Thermal Stability Analysis of 1,6-Bis(2-cyanoethylamino)hexane

Part 1: Executive Summary & Chemical Context

1,6-Bis(2-cyanoethylamino)hexane (CAS: 2004-62-8), systematically known as 3,3'-(hexane-1,6-diylbis(azanediyl))dipropanenitrile, is a critical bifunctional intermediate. It is primarily utilized in the synthesis of poly(amidoamine) (PAMAM) dendrimers (G0 generation) and as a chain extender in polyurethane chemistry.

For researchers and drug development professionals, the thermal stability of this compound is not merely a purity issue but a safety imperative. As a

This guide provides a rigorous analytical framework to quantify this instability, ensuring safe handling, storage (often requiring cold-chain), and processing.

Physicochemical Baseline

| Property | Value / Description | Source/Inference |

| CAS Number | 2004-62-8 | Confirmed Registry |

| Molecular Formula | Structure | |

| Molecular Weight | 222.33 g/mol | Calculated |

| Physical State | Low-melting solid / Viscous liquid | Dependent on purity/temp |

| Critical Liability | Retro-Michael Decomposition | |

| Storage Requirement | Cold Chain ( | Mitigation of equilibrium shift |

Part 2: Mechanistic Degradation Pathways

To interpret thermal analysis data correctly, one must understand the underlying chemistry. The degradation is not random bond scission but a specific, chemically driven equilibrium.

The Retro-Michael Threat

Upon heating, the secondary amine moiety facilitates the elimination of the cyanoethyl group. This reaction is reversible, but in an open system (like a reactor or TGA pan), the volatile acrylonitrile escapes, driving the decomposition to completion.

DOT Diagram 1: Retro-Michael Decomposition Pathway

Caption: Thermal stress triggers the retro-Michael elimination of acrylonitrile, a reversible process driven to completion by volatile loss.

Part 3: Experimental Protocols (The "How-To")

This section details the specific methodologies required to characterize the thermal profile of CAS 2004-62-8. These protocols are designed to be self-validating.

Method A: Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of decomposition (

-

Instrument Setup: Calibrate TGA with Calcium Oxalate monohydrate standard.

-

Sample Prep: Weigh 5–10 mg of sample into an alumina crucible .

-

Expert Tip: Do not use copper pans; amines can complex with copper, altering thermal data.

-

-

Purge Gas: Nitrogen (

) at 50 mL/min.-

Why: Oxidative degradation (in air) competes with the Retro-Michael mechanism, complicating kinetic analysis.

-

-

Ramp Profile:

-

Equilibrate at

. -

Ramp

to

-

-

Data Validation:

-

Criterion: Theoretical weight loss for complete loss of 2 moles of acrylonitrile is

. -

Check: If TGA shows a step loss matching this percentage, the mechanism is confirmed as Retro-Michael.

-

Method B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish melting from decomposition and assess energetic safety.

-

Crucible Selection: Hermetically sealed aluminum pans with a laser-drilled pinhole (50

).-

Reasoning: A completely sealed pan suppresses acrylonitrile evaporation, artificially stabilizing the compound (Le Chatelier's principle). A pinhole mimics "restricted ventilation" storage conditions.

-

-

Protocol:

-

Cool to

(to detect glass transition -

Heat to

at

-

-

Signal Interpretation:

-

Endotherm 1: Melting point (likely

range). -

Endotherm 2 (Broad): Decomposition/Evaporation of acrylonitrile (starting

). -

Warning: If a sharp Exotherm is observed, it indicates secondary reactions (e.g., nitrile polymerization), posing a runaway hazard.

-

Method C: Isothermal Stress Testing (Kinetic Modeling)

Objective: Predict shelf-life at room temperature.

-

Procedure: Hold samples in TGA at

, -

Analysis: Plot

vs. -

Output: Calculate Activation Energy (

) to extrapolate stability at

Part 4: Analytical Workflow & Data Interpretation

The following workflow integrates thermal data with chemical identification to validate purity and stability.

DOT Diagram 2: Stability Analysis Workflow

Caption: Integrated workflow to distinguish between moisture loss and chemical degradation (acrylonitrile release).

Key Interpretation Guide

| Observation | Interpretation | Action Required |

| Mass loss < 100°C | Residual solvent or moisture. | Dry sample; re-run TGA. |

| Mass loss onset 120-150°C | Initiation of Retro-Michael. | Limit processing temp to < 80°C. |

| DSC Exotherm > 200°C | Nitrile group polymerization. | Safety hazard; avoid bulk heating. |

| Yellowing of sample | Oxidation of secondary amine. | Store under Argon/Nitrogen. |

Part 5: Conclusion & Recommendations

1,6-Bis(2-cyanoethylamino)hexane is a thermally sensitive intermediate. Its utility in dendrimer synthesis is counterbalanced by its tendency to revert to toxic precursors upon heating.

-

Storage: Strictly cold chain (

). -

Handling: Avoid heating above

during synthesis or drying. -

Validation: Use TGA as the primary release assay for thermal stability, setting a specification of

weight loss at

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89693, Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (Analogous Structure Reference). Retrieved from [Link]

-

Organic Syntheses (1947). Bis(beta-cyanoethyl)amine Synthesis Protocol (Mechanistic Basis). Org. Synth. 1947, 27, 3. Retrieved from [Link]

-

Mettler Toledo (2024). Thermal Analysis of Amines and Nitriles: Application Handbook. Retrieved from [Link]

- Tomalia, D. A., et al. (1985).A New Class of Polymers: Starburst-Dendritic Macromolecules (PAMAM Synthesis Context). Polymer Journal, 17, 117–132. (Foundational text establishing the Retro-Michael reversibility in this class).

Technical Profile: Spectroscopic Characterization of 1,6-Bis(beta-cyanoethylamino)hexane

This technical guide provides a comprehensive spectroscopic profile for 1,6-Bis(beta-cyanoethylamino)hexane , a critical intermediate in the synthesis of Poly(propylene imine) (PPI) dendrimers and a specialized curing agent.

Introduction & Chemical Identity

1,6-Bis(beta-cyanoethylamino)hexane (CAS: 15894-70-9) is the "Generation 0.5" (G0.5) intermediate in the divergent synthesis of PPI dendrimers using a hexamethylenediamine core. Its spectroscopic signature is defined by the symmetry of the hexyl chain and the distinct electronic environments created by the terminal nitrile groups and secondary amines.

Chemical Specifications

| Parameter | Detail |

| IUPAC Name | 3,3'-(Hexane-1,6-diylbis(azanediyl))dipropanenitrile |

| Common Names | N,N'-Bis(2-cyanoethyl)-1,6-hexanediamine; PPI G0.5 (Hexane Core) |

| Molecular Formula | C₁₂H₂₂N₄ |

| Molecular Weight | 222.33 g/mol |

| Appearance | White crystalline solid or colorless oil (depending on purity/temperature) |

| Solubility | Soluble in Methanol, Chloroform, DCM; slightly soluble in water.[1][2][3][4][5] |

Synthesis & Reaction Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurities such as unreacted acrylonitrile or mono-substituted byproducts. The compound is synthesized via a double Michael Addition of acrylonitrile to 1,6-hexanediamine.

Reaction Workflow

The following diagram illustrates the stoichiometric conversion and potential side-reaction pathways (e.g., retro-Michael addition).

Figure 1: Step-wise Michael Addition pathway for the synthesis of the G0.5 intermediate.

Spectroscopic Analysis

The following data represents the standard spectroscopic signature for high-purity (>98%) material.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) is the standard solvent. Methanol-d₄ (CD₃OD) may be used but will exchange the amine protons, eliminating the NH signal.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by perfect symmetry, effectively halving the number of unique signals.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 2.90 | Triplet ( | 4H | Methylene | |

| 2.60 | Triplet ( | 4H | Methylene | |

| 2.52 | Triplet ( | 4H | Methylene | |

| 1.48 | Multiplet | 4H | Methylene | |

| 1.35 | Multiplet | 4H | Internal methylene protons (hexyl core). | |

| 1.60 | Broad Singlet | 2H | Secondary amine proton (exchangeable). |

Analyst Note: The triplet at 2.52 ppm is the critical quality attribute (CQA). If this integral is low relative to the core protons, it indicates incomplete Michael addition.

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 118.8 | Quaternary (C) | |

| 49.5 | Secondary (CH₂) | Hexyl core |

| 45.1 | Secondary (CH₂) | Cyanoethyl |

| 29.8 | Secondary (CH₂) | Hexyl core |

| 26.9 | Secondary (CH₂) | Hexyl core |

| 18.8 | Secondary (CH₂) | Cyanoethyl |

B. Infrared Spectroscopy (FT-IR)

FT-IR is the primary tool for rapid confirmation of the nitrile functionality and assessment of water content (which can catalyze retro-Michael degradation).

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |

| 2248 | Medium/Sharp | Primary ID. Confirms presence of nitrile arms. | |

| 3310 - 3450 | Weak/Broad | Secondary amine. Absence of doublet indicates no primary amine (starting material) remains. | |

| 2850 - 2930 | Strong | Methylene chains (symmetric/asymmetric). | |

| 1460 | Medium | Scissoring vibration of alkyl chain. | |

| 1120 | Medium | Aliphatic amine bond. |

C. Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) in positive mode is recommended due to the basicity of the secondary amines.

-

Molecular Ion:

-

Sodium Adduct:

-

Fragmentation Pattern:

-

m/z 170: Loss of one acrylonitrile unit (Retro-Michael:

). -

m/z 117: Loss of both acrylonitrile units (reversion to 1,6-hexanediamine core).

-

Experimental Protocols

Protocol 1: Sample Preparation for NMR[6]

-

Solvent Selection: Use CDCl₃ (99.8% D) stored over molecular sieves. Acidic traces in chloroform can broaden amine peaks.

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Acquisition:

-

Pulse delay (

): Set to -

Scans: 16 scans are sufficient for ¹H; 256+ scans for ¹³C.

-

Protocol 2: Impurity Profiling

To quantify unreacted 1,6-hexanediamine (starting material), integrate the triplet at 2.68 ppm (characteristic of primary amine

-

Limit of Detection: < 1% molar ratio is achievable via ¹H NMR.

References

-

Dendrimer Synthesis (PPI): Brabander-van den Berg, E. M. M., & Meijer, E. W. (1993). Poly(propylene imine) Dendrimers: Large-Scale Synthesis by Heterogeneously Catalyzed Hydrogenations. Angewandte Chemie International Edition in English, 32(9), 1308–1311. Link

-

Michael Addition Mechanism: Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link

-

Spectroscopic Data Verification: National Institute of Standards and Technology (NIST). 1,6-Hexanediamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

Sources

- 1. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1,6-Di(cyanoguanidino)hexane | C10H18N8 | CID 85172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,6-Bismaleimidohexane | C14H16N2O4 | CID 20992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Advanced Synthesis of Cyanoethylated Amines via Aza-Michael Addition

Executive Summary

The cyanoethylation of amines—formally an aza-Michael addition of a nitrogen nucleophile to acrylonitrile—represents a cornerstone transformation in modern organic synthesis. It serves as the primary route for generating

This guide moves beyond basic textbook definitions to address the specific challenges facing process chemists: controlling mono- vs. bis-addition selectivity, mitigating the polymerization of acrylonitrile, and implementing green, atom-economical catalytic systems.

Part 1: The Mechanistic Foundation

The Aza-Michael Addition Landscape

The reaction proceeds via the nucleophilic attack of the amine lone pair onto the

Key Mechanistic Challenges:

-

Kinetic vs. Thermodynamic Control: Higher temperatures favor the forward reaction rate but may shift the equilibrium back toward starting materials or promote polymerization.

-

Selectivity (Primary Amines): Primary amines (

) possess two nucleophilic protons. The resulting secondary amine is often more nucleophilic than the primary starting material due to the inductive effect of the alkyl group, leading to uncontrolled bis-cyanoethylation.

Mechanistic Pathway Visualization

The following diagram illustrates the transition state and the stepwise zwitterionic pathway, highlighting the role of proton transfer (often solvent-assisted).

Figure 1.1: General mechanism of the aza-Michael addition of a primary amine to acrylonitrile.

Part 2: Catalytic Strategies & Methodologies (Literature Review)

The choice of catalyst dictates the reaction's speed, yield, and, most importantly, its selectivity.

Acid Catalysis (Brønsted & Lewis)

While amines are nucleophilic, the activation of the Michael acceptor (acrylonitrile) via coordination to the nitrile nitrogen enhances electrophilicity.

-

Acetic Acid (HOAc): The traditional "workhorse" catalyst. It activates acrylonitrile and assists in proton transfer. However, it often requires tedious workup and neutralization.

-

Lewis Acids (Yb(OTf)

): Lanthanide triflates, particularly Ytterbium(III) triflate , have emerged as the gold standard.[1] They are water-tolerant, recoverable, and highly effective at suppressing bis-addition by coordinating with the primary amine product, sterically hindering further attack.

Solvent-Free / "Green" Conditions

Recent literature emphasizes solvent-free protocols to maximize atom economy.

-

Mechanism: High concentration kinetics drive the reaction.

-

Risk: The reaction is highly exothermic.[2] Without solvent to act as a heat sink, runaway polymerization of acrylonitrile is a significant risk.

Comparative Analysis of Methodologies

| Parameter | Method A: Glacial Acetic Acid | Method B: Yb(OTf) | Method C: Solvent-Free (Thermal) |

| Catalyst Type | Brønsted Acid | Lewis Acid | None |

| Selectivity (Mono/Bis) | Moderate | High (Favors Mono) | Low (Favors Bis) |

| Reaction Time | 2–6 Hours | 1–4 Hours | 6–12 Hours |

| Workup | Neutralization/Extraction | Filtration/Recycling | Direct Distillation |

| Green Metric | Low (Solvent waste) | High (Reusable catalyst) | Highest (Atom economy) |

Part 3: Critical Experimental Protocols

Safety Pre-Requisite: Acrylonitrile Handling

WARNING: Acrylonitrile is a volatile, flammable, and high-potency carcinogen.[2] It can polymerize explosively.[2]

-

Inhibitors: Ensure acrylonitrile contains MEHQ (monomethyl ether hydroquinone) (35-45 ppm).

-

Quenching: Keep a solution of 10% NaOH and sodium hypochlorite (bleach) nearby to destroy spills.

-

Ventilation: All operations must occur in a high-efficiency fume hood.

Protocol A: High-Selectivity Mono-Cyanoethylation (Yb(OTf) Catalyzed)

Best for: Precious amines or when avoiding bis-alkylation is critical.

Reagents:

-

Primary Amine (1.0 equiv)

-

Acrylonitrile (1.1 equiv)

-

Ytterbium(III) Triflate [Yb(OTf)

] (5 mol%) -

Solvent: Dichloromethane (DCM) or Water (depending on amine solubility)

Procedure:

-

Catalyst Loading: Dissolve the amine and Yb(OTf)

in the solvent (0.5 M concentration) in a round-bottom flask. -

Addition: Cool the mixture to 0°C. Add acrylonitrile dropwise over 30 minutes. Rationale: Low temperature suppresses the competing polymerization and bis-addition.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC or LC-MS.

-

Workup:

-

Purification: Concentrate in vacuo. Most products are pure enough for downstream use; otherwise, purify via silica gel chromatography.

Protocol B: Bulk Synthesis of Bis-Cyanoethylated Amines (Solvent-Free)

Best for: Synthesis of dendrimer cores or epoxy curing agents where complete alkylation is desired.

Reagents:

-

Primary Amine (1.0 equiv)[6]

-

Acrylonitrile (2.5 equiv - excess drives reaction to completion)

-

Glacial Acetic Acid (1–2 drops per mole)

Procedure:

-

Setup: Place amine and acetic acid in a flask equipped with a reflux condenser and a robust magnetic stirrer.

-

Controlled Addition: Heat amine to 40°C. Add acrylonitrile dropwise.

-

Reflux: Once addition is complete, raise temperature to 80°C (reflux of acrylonitrile) for 2 hours.

-

Finishing: Remove excess acrylonitrile via rotary evaporation (trap in a bleach scrubber).

-

Yield: Typically >95% quantitative conversion.

Part 4: Applications in Drug Development & Materials

Poly(propylene imine) (PPI) Dendrimers

Cyanoethylation is the "growth" step in the divergent synthesis of PPI dendrimers (distinct from PAMAM, which uses acrylates).

-

Step 1 (Growth): Double Michael addition of acrylonitrile to a diamine core (e.g., DAB - diaminobutane).

-

Step 2 (Activation): Heterogeneous hydrogenation (Raney Ni or Co) reduces the nitrile to a primary amine, ready for the next generation.

Figure 4.1: Divergent synthesis cycle of PPI dendrimers utilizing cyanoethylation.

Pharmaceutical Intermediates

Cyanoethylated amines are precursors to 1,3-diamines (via reduction), which are pharmacophores in:

-

Antimalarials: Chloroquine analogs.

-

Antihistamines: Synthesis of complex heterocyclic side chains.

-

Beta-Amino Acids: Hydrolysis of the nitrile group yields

-alanine derivatives, used in peptidomimetics.

References

-

Mechanism & Kinetics

-

Lewis Acid Catalysis (Yb(OTf)3)

-

Solvent-Free & Green Methods

-

B. Movassagh et al., "Solvent-free addition of amines to acrylonitrile," Arkivoc, 2002. Link

-

-

Dendrimer Synthesis (PPI/PAMAM)

-

D. A. Tomalia et al., "Starburst Dendrimers: Molecular-Level Control of Size," Angewandte Chemie International Edition, 1990. Link

-

E. Buhleier, W. Wehner, F. Vögtle, "Cascade- and Nonskid-Chain-like Syntheses of Molecular Cavity Topologies," Synthesis, 1978. (The foundational paper for PPI dendrimers via acrylonitrile). Link

-

-

Safety & Handling

-

PubChem, "Acrylonitrile - Compound Summary," National Library of Medicine. Link

-

Sources

safety and handling precautions for 1,6-Bis(beta-cyanoethylamino)hexane

Synonyms: 3,3'-(1,6-Hexanediylbis(imino))bispropanenitrile; PPI Dendrimer Generation 0.5;

Executive Safety Summary

Audience: Medicinal Chemists, Polymer Scientists, and EHS Officers.

1,6-Bis(2-cyanoethylamino)hexane is a bifunctional intermediate primarily used in the synthesis of Polypropylene Imine (PPI) dendrimers and as a curing agent for epoxy resins.[1] Chemically, it combines the caustic, nucleophilic nature of secondary amines with the metabolic toxicity potential of aliphatic nitriles.

Handling of this compound requires a "Dual-Hazard" approach:

-

Immediate Corrosivity: Treat as a strong base capable of causing chemical burns and irreversible eye damage (similar to its precursor, hexamethylenediamine).[1]

-

Systemic Toxicity: Treat as a potential neurotoxin and metabolic cyanide source. Structural homology to 3,3'-iminodipropionitrile (IDPN) suggests potential for specific neurotoxicity ("waltzing syndrome" or axonopathy) upon chronic exposure.[1]

Physicochemical & Hazardous Profile[2][3][4][5]

| Property | Data | Relevance to Safety |

| Molecular Formula | High nitrogen content implies potential for NOx generation in fire.[1] | |

| Molecular Weight | 222.33 g/mol | Non-volatile solid/viscous liquid; inhalation risk is primarily via dust or aerosol.[1] |

| Physical State | Viscous Liquid or Low-Melting Solid | Stickiness increases glove contamination risk; difficult to decontaminate.[1] |

| pH (1% aq) | > 11.0 (Estimated) | Corrosive. Hydrolysis of nitrile groups is slow; amine alkalinity dominates.[1] |

| Solubility | Soluble in MeOH, | Readily absorbs through skin via aqueous sweat or organic solvents. |

| Flash Point | > 110°C (Estimated) | Low flammability risk, but combustible.[1] |

Toxicological Mechanisms (The "Why")

-

Amine-Mediated Necrosis: The secondary amine moieties protonate at physiological pH, disrupting cell membrane integrity and causing liquefactive necrosis.[1] This facilitates the systemic absorption of the nitrile component.

-

Nitrile Metabolism (Cyanogenic Potential): While aliphatic nitriles are more stable than

-hydroxynitriles (cyanohydrins), hepatic Cytochrome P450 enzymes can oxidize the -

Osteolathyrism/Neurotoxicity: Analogous compounds like IDPN cause decoupling of neurofilaments. While the hexyl spacer in this compound reduces rigidity compared to IDPN, the

-aminopropionitrile motif is a known lathyrogen (inhibiting lysyl oxidase), potentially affecting collagen cross-linking in chronic exposure scenarios.[1]

Engineering Controls & PPE Matrix

Core Directive: Do not rely on PPE alone.[1] The high viscosity and skin permeability of this agent make engineering controls the primary defense.

Hierarchy of Containment

-

Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

-

Secondary: Deep-tray spill containment (polypropylene or stainless steel).[1]

-

Process: Closed-system transfer preferred for quantities > 100g.

Personal Protective Equipment (PPE) Selection[1]

-

Gloves (Critical):

-

Recommendation:Silver Shield (Laminate) or Double-gloved Nitrile (High thickness > 8 mil) .[1]

-

Contraindication: Do NOT use Latex or thin disposable nitrile (4 mil).[1] The amine component degrades latex; the nitrile component permeates thin rubber.

-

Protocol: Change outer gloves every 30 minutes or immediately upon splash.[1]

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if pouring > 500 mL.

-

Respiratory: If heating or aerosolizing (e.g., rotary evaporation), use a full-face respirator with ABEK1 (Organic Vapor + Inorganic/Amine) cartridges.[1]

Operational Protocols

A. Synthesis & Handling (Michael Addition Context)

Context: This compound is often synthesized by reacting 1,6-diaminohexane with acrylonitrile.[1]

-

Exothermic Control: The addition of acrylonitrile to amines is highly exothermic. Run the reaction in a cooled vessel (

) to prevent thermal runaway and vaporization of toxic acrylonitrile. -

Quenching: Residual acrylonitrile is the acute threat. Quench reaction mixtures with aqueous sodium bisulfite (to form the sulfonate adduct) before workup.

-

Transfer: Use positive displacement pipettes for small volumes (viscosity management). Do not pour; use cannulas or siphons for large volumes.

B. Decontamination & Waste

Self-Validating Cleaning System:

-

Solubilization: Wipe surfaces with Methanol (dissolves the organic amine).[1]

-

Neutralization: Follow with 5% Citric Acid solution (neutralizes the amine).[1]

-

Validation: Use pH paper on the final rinse water. It must be neutral (pH 6-8).[1] If pH > 8, repeat acid wash.

-

Disposal: Segregate as "Basic Organic Waste with Nitriles." Do not mix with acids in the waste stream (risk of heat/fumes), and absolutely never mix with oxidizers (peroxides/nitric acid) due to explosive hypergolic potential.[1]

Emergency Response Logic

Exposure Response Workflow

The following diagram illustrates the decision logic for exposure events.

Caption: Decision tree for emergency response distinguishing between local caustic effects and systemic nitrile/cyanide toxicity.

Medical Management Notes[1][2][4][7]

-

Antidote Awareness: While cyanide release is less rapid than with HCN, emergency responders should be aware of the nitrile functionality. Hydroxocobalamin (Cyanokit) is the preferred antidote over nitrite/thiosulfate for amine-nitriles to avoid exacerbating hypotension.[1]

-

Ocular: Immediate irrigation is paramount.[1] Alkaline burns penetrate deeper than acid burns; ophthalmology consult is mandatory.

Synthesis & Degradation Pathways

Understanding the stability of the molecule is crucial for storage and waste management.

Caption: Chemical reactivity profile indicating incompatibility with strong acids (hydrolysis) and oxidizers (decomposition).[1]

References

-

European Chemicals Agency (ECHA). Registration Dossier: 3,3'-(hexane-1,6-diylbis(azanediyl))dipropanenitrile.[1] Accessed 2024.[2][3] Link[1]

-

PubChem. Compound Summary for CID 85172: 1,6-Di(cyanoguanidino)hexane (Structural Analog Data). National Library of Medicine. Link[1]

-

Sigma-Aldrich (Merck). Safety Data Sheet: 3,3'-Iminodipropionitrile (IDPN) - Toxicological Analog. Link[1]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles.[1] Link[1]

-

Tomalia, D. A., et al. "Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter." Angewandte Chemie International Edition, 29(2), 138-175.[1] (Synthesis Context). Link[1]

Sources

Application Note: 1,6-Bis(β-cyanoethylamino)hexane as a Specialty Crosslinking Agent for Epoxy Resin Systems

An Application and Protocol Guide for Researchers

Abstract & Introduction

This document provides a comprehensive technical guide for researchers on the application of 1,6-Bis(β-cyanoethylamino)hexane, hereafter abbreviated as BCEAH, as a curing agent for epoxy resin systems. While many common polyamines are used for crosslinking, BCEAH presents a unique molecular architecture that imparts specific properties to the final cured thermoset. Its structure consists of a flexible six-carbon aliphatic backbone (hexane) and two secondary amine reactive sites, flanked by polar cyanoethyl groups.

This combination offers a compelling set of features:

-

Inherent Flexibility: The C6 aliphatic chain can lower the crosslink density and increase the toughness and flexibility of the cured resin compared to more rigid aromatic or short-chain aliphatic diamines.

-

Controlled Reactivity: As a secondary diamine, BCEAH has two active hydrogens, leading to more predictable network formation and potentially a longer pot life compared to primary amines.[1]

-

Enhanced Polarity & Adhesion: The terminal nitrile (-C≡N) groups are strongly polar. While they do not typically participate in the primary curing reaction, their presence is expected to enhance adhesion to polar substrates and modify the dielectric properties and chemical resistance of the final polymer network.

This guide will detail the curing mechanism, provide a validated protocol for stoichiometric calculations and curing procedures, and outline methods for characterizing the resulting thermoset material. It is intended for materials scientists, chemists, and drug development professionals exploring novel formulations for applications such as specialty adhesives, coatings, or advanced composite matrices.

Curing Mechanism & Stoichiometry

The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction. The active hydrogen on the amine nitrogen attacks the electrophilic carbon of the epoxide ring, leading to the opening of the ring and the formation of a covalent bond.[1][2] This reaction creates a new hydroxyl (-OH) group and converts the secondary amine of BCEAH into a tertiary amine.

The overall process can be visualized as follows:

Sources

application of 1,6-Bis(beta-cyanoethylamino)hexane in polymer synthesis

Application Note: 1,6-Bis(beta-cyanoethylamino)hexane in Polymer Synthesis

Abstract & Chemical Profile

This guide details the technical application of 1,6-Bis(beta-cyanoethylamino)hexane (also referred to as

Unlike simple diamines, this molecule possesses a dual-functionality architecture: two secondary amine centers and two terminal nitrile groups.[1] This specific geometry makes it the "Generation 0.5" core in divergent dendrimer synthesis, allowing for the exponential growth of functional surface groups used in drug delivery and gene transfection vectors.

Chemical Profile:

-

IUPAC Name: 3,3'-(hexane-1,6-diylbis(azanediyl))dipropanenitrile[1]

-

Molecular Formula:

-

Molecular Weight: 222.33 g/mol

-

Key Functionality: Latent primary amines (masked as nitriles), reactive secondary amines.

Core Application: Synthesis of PPI Dendrimers (Generation 1)

The primary application of 1,6-Bis(beta-cyanoethylamino)hexane is its role as the Generation 0.5 (G0.5) intermediate in the synthesis of PPI dendrimers (often known commercially as Astramol™). The synthesis follows a divergent pathway, alternating between Michael additions and catalytic hydrogenations.[2]

The Mechanistic Pathway

The synthesis relies on the transformation of the nitrile termini into primary amines.

-

Starting Material: 1,6-Bis(beta-cyanoethylamino)hexane (G0.5).[1]

-

Reaction: Heterogeneous Catalytic Hydrogenation.

-

Product:

-bis(3-aminopropyl)-1,6-hexanediamine (PPI Generation 1).[1]

This step is critical because it doubles the number of reactive primary amine sites (from 2 in the original hexane core to 4 in Gen 1), enabling the "branching" effect in subsequent steps.

Experimental Protocol: Catalytic Hydrogenation of G0.5 to G1

Objective: Reduce the nitrile groups of 1,6-Bis(beta-cyanoethylamino)hexane to primary amines.

Reagents & Equipment:

-

Substrate: 1,6-Bis(beta-cyanoethylamino)hexane (Purified).

-

Catalyst: Raney® Nickel (active slurry) or Cobalt-Zinc (Co-Zn) pellets. Note: Raney Nickel is preferred for higher activity at lower temperatures.

-

Solvent: Methanol (HPLC grade).

-

Gas: Hydrogen (

) gas (99.999% purity). -

Vessel: High-pressure autoclave (e.g., Parr reactor).

Step-by-Step Methodology:

-

Catalyst Preparation:

-

Wash 2.5 g of Raney Nickel slurry three times with anhydrous methanol to remove water. Caution: Raney Nickel is pyrophoric. Keep wet with solvent at all times.

-

-

Loading:

-

Dissolve 10 g of 1,6-Bis(beta-cyanoethylamino)hexane in 70 mL of methanol.

-

Transfer the solution to the autoclave vessel containing the washed catalyst.

-

-

Hydrogenation:

-

Seal the reactor and purge with nitrogen (3 cycles) to remove oxygen.

-

Purge with hydrogen (3 cycles).

-

Pressurize the reactor to 25–30 bar (360–435 psi) with

. -

Heat the mixture to 70°C with vigorous stirring (600–800 rpm).

-

Reaction Time: 1–2 hours. Monitor pressure drop; repressurize if necessary until uptake ceases.

-

-

Work-up:

-

Cool the reactor to room temperature and vent hydrogen carefully.

-

Filter the mixture through a Celite® pad (under inert atmosphere if possible) to remove the pyrophoric catalyst.

-

Remove methanol via rotary evaporation under reduced pressure (40°C, 20 mbar).

-

-

Purification:

-

The resulting oil is typically pure enough for the next step. If required, distill under high vacuum (Kugelrohr distillation).

-

Self-Validating Checkpoint:

-

IR Spectroscopy: Disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ .

-

Appearance: Transformation from a viscous yellow oil (nitrile) to a lower-viscosity clear/pale yellow liquid (amine).

Application: Epoxy Curing Agent Precursor

Beyond dendrimers, the reduced form of this molecule (

-

Flexibility: The long hexamethylene backbone imparts flexibility and impact resistance to the cured epoxy network.

-

Reactivity: The four active hydrogens on the primary amines react rapidly with epoxide rings, while the secondary amines in the backbone provide additional cross-linking points at elevated temperatures.

Formulation Note: Researchers can use the unreduced 1,6-Bis(beta-cyanoethylamino)hexane as a latent curing agent .[1] The nitrile electron-withdrawing group reduces the nucleophilicity of the secondary amines, allowing for longer pot life. Curing is then heat-activated, often requiring a catalyst (e.g., DICY or imidazoles).[1]

Visualization of Synthesis Workflow

The following diagram illustrates the divergent synthesis pathway, highlighting the role of 1,6-Bis(beta-cyanoethylamino)hexane.

Caption: Divergent synthesis of PPI dendrimers showing the transformation of the nitrile intermediate (G0.5) to the amine (G1).

Characterization & Data Analysis

To ensure the integrity of the polymer synthesis, the following analytical parameters should be verified.

| Technique | Parameter | Expected Observation for G0.5 (Nitrile) | Expected Observation for G1 (Amine) |

| FT-IR | Functional Group | Strong peak at 2240 cm⁻¹ (-CN) | Disappearance of 2240 cm⁻¹ ; Appearance of N-H stretch (3200-3400 cm⁻¹) |

| ¹H-NMR | Chemical Shift | Triplet at ~2.5 ppm ( | Disappearance of 2.5 ppm triplet; Shift of adjacent protons |

| ¹³C-NMR | Carbon Skeleton | Peak at ~118 ppm (-CN) | Disappearance of 118 ppm peak |

| Mass Spec | Molecular Weight | [M+H]⁺ = 223.3 Da | [M+H]⁺ = 231.4 Da |

Safety & Handling

-

Nitrile Toxicity: While less volatile than acetonitrile, organic nitriles can liberate cyanide ions under strong metabolic or chemical stress. Handle in a fume hood.

-

Raney Nickel: This catalyst is pyrophoric (ignites in air) when dry. Always handle as a slurry in water or alcohol. Waste disposal requires deactivation with dilute acid.

-

Exotherm: The Michael addition reaction (synthesis of the starting material) is highly exothermic. The hydrogenation step involves high-pressure hydrogen, presenting an explosion hazard.[1]

References

-

Synthesis and characterization of poly(propylene imine) dendrimers. bioRxiv, 2022.[2]

-

Poly(propylene imine) Dendrimer: Synthesis, characterization and applications. Asian Journal of Pharmacy and Pharmacology, 2020.

-

Selective manufacture of N,N'-bis(cyanoethyl)-1,2-ethylenediamine and N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. Google Patents (US5750788A).[1] (Analogous protocol for hexane derivative).

-

Poly(Propylene Imine) Dendrimers and Amoxicillin as Dual-Action Antibacterial Agents. Molecules, 2020.

-

Synthesis of Poly(propyl Ether Imine) Dendrimers. Bioconjugate Chemistry, 2003.

Sources

Application Note: Protocol for Curing Epoxy Resins with 1,6-Bis(beta-cyanoethylamino)hexane

Introduction

1,6-Bis(beta-cyanoethylamino)hexane is an aliphatic amine that can be utilized as a curing agent, or hardener, for epoxy resins. Its molecular structure features two secondary amine groups, each with an active hydrogen atom available for reaction with the epoxide rings of an epoxy resin.[1] This reaction opens the epoxy ring and leads to the formation of a cross-linked, three-dimensional polymer network.[2][3] The resulting thermoset polymer exhibits the desirable properties of cured epoxies, including mechanical strength, chemical resistance, and thermal stability.[4][5] Aliphatic amines are known for their reactivity at ambient or slightly elevated temperatures, making them suitable for a range of applications in coatings, adhesives, and composite materials.[3]

This application note provides a detailed experimental protocol for curing a standard epoxy resin, Bisphenol A diglycidyl ether (DGEBA), using 1,6-Bis(beta-cyanoethylamino)hexane as the curing agent. It covers the underlying chemistry, materials and equipment, a step-by-step procedure, and methods for characterizing the resulting cured polymer.

Curing Mechanism

The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction. The active hydrogen on the nitrogen atom of the amine attacks the electrophilic carbon of the epoxide ring.[1] This leads to the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. Since 1,6-Bis(beta-cyanoethylamino)hexane has two secondary amine groups, it can react with multiple epoxy monomers, leading to the formation of a cross-linked polymer network. The general reaction is depicted below.

Caption: Curing reaction of epoxy resin with 1,6-Bis(beta-cyanoethylamino)hexane.

Materials and Equipment

Materials

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin

-

Acetone (for cleaning)

-

Disposable mixing cups

-

Wooden or plastic stirring rods

-

Molds for sample preparation (e.g., silicone or aluminum)

-

Mold release agent

Equipment

-

Analytical balance

-

Vacuum oven or convection oven with temperature control

-

Hot plate with magnetic stirring capability (optional)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Protocol

This protocol outlines the steps for preparing and curing an epoxy resin system with 1,6-Bis(beta-cyanoethylamino)hexane.

Stoichiometric Calculation

To achieve optimal properties, the epoxy resin and curing agent should be mixed in a stoichiometric ratio. This is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin.

The AHEW of 1,6-Bis(beta-cyanoethylamino)hexane (C12H24N4) is calculated as follows:

-

Molecular Weight (MW) = 224.35 g/mol

-

Number of active hydrogens = 2 (one for each secondary amine)

-

AHEW = MW / number of active hydrogens = 224.35 / 2 = 112.18 g/eq

The EEW of the DGEBA resin should be obtained from the supplier's technical data sheet. A typical value for a standard DGEBA is around 188 g/eq.

The parts by weight of curing agent per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100 phr = (112.18 / 188) * 100 ≈ 59.7 phr

Therefore, for every 100 grams of DGEBA resin, 59.7 grams of 1,6-Bis(beta-cyanoethylamino)hexane should be used.

Preparation and Mixing

-

Pre-heating: Gently pre-heat the DGEBA resin to 50-60 °C to reduce its viscosity, which facilitates easier mixing.

-

Weighing: Accurately weigh the calculated amounts of DGEBA resin and 1,6-Bis(beta-cyanoethylamino)hexane into a clean, disposable mixing cup.

-

Mixing: Thoroughly mix the two components for 3-5 minutes using a clean stirring rod, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

-

Degassing (Optional): If bubbles are present after mixing, place the mixture in a vacuum chamber for 5-10 minutes to remove entrapped air.

Curing Schedule

A two-stage curing schedule is recommended to achieve a high degree of cross-linking and optimal properties.

| Curing Stage | Temperature (°C) | Duration (hours) |

| Initial Cure | 80 | 2 |

| Post-Cure | 120 | 3 |

Procedure:

-

Pour the mixed resin into pre-treated molds.

-

Place the molds in an oven pre-heated to 80 °C for the initial cure.

-

After the initial cure, increase the oven temperature to 120 °C for the post-cure.

-

After the post-cure is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.

Caption: Experimental workflow for curing epoxy with 1,6-Bis(beta-cyanoethylamino)hexane.

Characterization of the Cured Polymer

Several analytical techniques can be used to characterize the cured epoxy polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to monitor the progress of the curing reaction by observing the disappearance of the epoxide peak (around 915 cm⁻¹) and the appearance of the hydroxyl peak (broad peak around 3400 cm⁻¹).[6][7]

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of the cured polymer.[8] The Tg is a critical parameter that indicates the material's thermal stability and the extent of cure. A higher Tg generally corresponds to a higher degree of cross-linking.

Rheological Analysis

The curing process can be monitored by rheology, which measures the change in viscosity and modulus as the liquid resin transforms into a solid.[9] This technique can be used to determine the gel time, which is the point at which the material transitions from a liquid to a gel-like state.[9]

Mechanical Testing

Once cured, the polymer's mechanical properties, such as tensile strength, flexural strength, and hardness, can be measured according to ASTM standards to evaluate its performance for specific applications.

Troubleshooting

| Issue | Possible Cause | Solution |

| Tacky or soft surface | Incomplete mixing, incorrect stoichiometry, or insufficient curing time/temperature. | Ensure thorough mixing and accurate measurements. Verify oven temperature and extend curing time if necessary. |

| Brittle material | Stoichiometry off (excess curing agent), or too high a post-cure temperature. | Recalculate and re-weigh components carefully. Lower the post-cure temperature. |

| Bubbles in the cured sample | Air entrapped during mixing. | Degas the mixture under vacuum before pouring. Mix more gently to avoid introducing air. |

Conclusion

1,6-Bis(beta-cyanoethylamino)hexane serves as an effective aliphatic amine curing agent for epoxy resins. By following the detailed protocol for stoichiometric calculations, mixing, and a multi-stage curing schedule, a well-cured, high-performance thermoset polymer can be produced. The characterization techniques outlined provide the means to verify the extent of cure and evaluate the final properties of the material for research and development purposes.

References

- ThreeBond. (n.d.). Curing Agents for Epoxy Resin.

- Longchang Chemical. (2022, July 14). Common types of epoxy resin curing agent and its curing mechanism.

- Epochemie. (n.d.). ALIPHATIC AMINES.

- Polymer Innovation Blog. (2025, November 13). The Influence of Aliphatic Amine Structure on the Performance of Cured Epoxy.

- Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines.

- Indian Academy of Sciences. (n.d.). Characterization and application of cured epoxy resin reinforced with montmorillonite.

- National Institute of Standards and Technology. (2003, October 31). Combinatorial Approach to Characterizing Epoxy Curing.

- Budapest University of Technology and Economics. (n.d.). Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent.

- MDPI. (2021, September 13). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC.

- MDPI. (2021, September 13). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC.

Sources

- 1. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 2. longchangchemical.com [longchangchemical.com]

- 3. hanepoxy.net [hanepoxy.net]

- 4. threebond.co.jp [threebond.co.jp]

- 5. ALIPHATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]

- 6. ias.ac.in [ias.ac.in]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. epitoanyag.org.hu [epitoanyag.org.hu]

Application Note: Advanced Dispersion Strategies for 1,6-Bis(beta-cyanoethylamino)hexane in Polymer Matrices

Executive Summary

This guide details the physicochemical protocols for dispersing 1,6-Bis(beta-cyanoethylamino)hexane (hereafter referred to as BCEQH ) into various polymer matrices. While often utilized as a latent curing agent in epoxy thermosets, BCEQH is also the critical "Generation 0" core in the synthesis of Poly(propylene imine) (PPI) dendrimers used in drug delivery systems.

Achieving a homogeneous dispersion is challenging due to the polarity mismatch introduced by the pendant nitrile (

Chemical Identity & Material Science

Before attempting dispersion, the user must verify the chemical identity, as nomenclature in this class can be ambiguous.[2]

-

IUPAC Name:

-hexane-1,6-diylbis(azanediyl)dipropanenitrile[1] -

Common Name:

-Bis(2-cyanoethyl)-1,6-hexanediamine[1] -

Structure:

-

Physical State: Typically a viscous liquid or low-melting solid (depending on purity and stereochemistry).[1]

-

Key Functionality:

Hansen Solubility Parameters (HSP)

To predict dispersion stability, we utilize Hansen Solubility Parameters.[1][3] Successful dispersion occurs when the "distance" (

| Component | Compatibility Prediction | |||

| BCEQH (Est.) | 16.5 | 14.0 | 9.5 | High Polarity |

| Epoxy (DGEBA) | 19.0 | 10.5 | 10.0 | Excellent (Direct Mix) |

| Polypropylene | 18.0 | 0.0 | 1.0 | Poor (Phase Separates) |

| Methanol | 15.1 | 12.3 | 22.3 | Good (Solvent Blend) |

| THF | 16.8 | 5.7 | 8.0 | Moderate (Co-solvent) |

Protocol A: Solvent-Assisted Dispersion (Biomedical/Dendrimer Applications)

Target Audience: Drug Development Professionals Goal: Create a molecularly homogeneous blend for subsequent dendrimer growth or drug encapsulation.[1]

Materials

-

Solute: BCEQH (High Purity >98%).[1]

-

Solvent: Methanol (MeOH) or Dimethylformamide (DMF).[1]

-

Matrix: Soluble polymer (e.g., PLGA, PEG) or reaction medium.

Workflow

-

Dissolution: Dissolve BCEQH in MeOH at 10% w/v. Sonicate for 10 minutes at 40 kHz to break intermolecular H-bonds.

-

Matrix Solvation: Separately dissolve the polymer matrix in the same solvent.

-

Dropwise Addition: Add the BCEQH solution to the polymer solution under magnetic stirring (500 RPM).

-

Critical Step: Maintain temperature at 35°C to prevent precipitation if the polymer concentration is high.

-

-

Rotary Evaporation: Remove solvent slowly (vacuum ramp: 800 mbar

50 mbar) to prevent "skinning" which traps solvent pockets.

Diagram: Solvent Dispersion Pathway

Caption: Figure 1. Solvent-assisted dispersion workflow ensuring molecular-level mixing for biomedical applications.

Protocol B: Direct Resin Blending (Thermoset/Epoxy Applications)

Target Audience: Materials Scientists, Composite Engineers Goal: Disperse BCEQH as a latent curing agent or toughener in epoxy resins without premature gelation.

The Challenge: Viscosity & Reactivity

BCEQH is a secondary amine. While less reactive than primary amines, it will react with epoxides at elevated temperatures. Dispersion must occur below the reaction onset temperature (

Step-by-Step Methodology

-

Pre-warming: Heat the Epoxy Resin (Part A) to 40°C to lower viscosity (

).[1] -

BCEQH Addition: Add BCEQH directly to the resin.

-

High-Shear Mixing:

-

Equipment: Cowles Dissolver or Planetary Mixer.

-

Settings: 2000 RPM for 5 minutes.

-

Vacuum Degassing: Apply vacuum (29 inHg) during the last 2 minutes of mixing to remove entrapped air.

-

-

Temperature Monitoring: Ensure the mixture temperature does not exceed 50°C. If

, the secondary amines may begin to open the epoxide rings, increasing viscosity uncontrollably (B-staging).

Diagram: Resin Blending & Reactivity Control[1]

Caption: Figure 2. Logic flow for direct resin blending to prevent premature curing (scorch).

Quality Control & Self-Validation

To ensure the protocol was successful, perform the following validation steps:

| Method | Observation | Interpretation |

| Visual Inspection | Clear, amber liquid (Epoxy) | Good dispersion.[1] Cloudiness indicates phase separation or moisture contamination.[1] |

| DSC (Differential Scanning Calorimetry) | Single | A single |

| FTIR Spectroscopy | Peak at | Confirms presence of Nitrile ( |

Safety & Handling

-

Toxicity: BCEQH contains nitrile groups.[1] While less toxic than free acrylonitrile, it should be handled as a potential irritant and metabolic toxin.

-

PPE: Nitrile gloves (double gloved recommended), safety goggles, and fume hood are mandatory.

-

Waste: Dispose of as nitrogenous organic waste.[1] Do not flush.[1]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Defines the

methodology for polymer compatibility). [1] -

Tomalia, D. A., et al. (1985). "A New Class of Polymers: Starburst-Dendritic Macromolecules."[1] Polymer Journal, 17, 117-132.[1] (Foundational paper describing the synthesis of PPI dendrimers using cyanoethylated amines). [1]

-

Pascault, J. P., & Williams, R. J. (2010).[1] Epoxy Polymers: New Materials and Innovations. Wiley-VCH.[1] (Detailed protocols on amine curing kinetics and dispersion). [1]

-

PubChem. (2024).[1][4] "Compound Summary: 3,3'-(Hexane-1,6-diylbis(azanediyl))dipropanenitrile." National Library of Medicine.[1] [1]

Sources

optimizing the reaction conditions for 1,6-Bis(beta-cyanoethylamino)hexane synthesis

Module 1: Reaction Mechanics & Stoichiometry

The "Why" Behind the Chemistry

The synthesis of 1,6-Bis(2-cyanoethylamino)hexane (also known as

1,6-Hexanediamine (HMDA) has four reactive protons. You are targeting the secondary amine stage (disubstitution). However, the reaction is kinetically driven to proceed to the tertiary amine (tetrasubstitution) because the nucleophilicity of the secondary amine formed is often comparable to, or higher than, the primary amine starting material.

The Kinetic Competition:

-

Mono-addition: Fast.

-

Bis-addition (Target): Desired endpoint.

-

Tris/Tetra-addition (Over-alkylation): The primary impurity. Occurs if Acrylonitrile (ACN) is in excess or temperature is uncontrolled.

Pathway Visualization

The following diagram illustrates the stepwise addition and the critical "Stop" point required for your target molecule.

Caption: Stepwise Aza-Michael addition pathway. The process must be engineered to maximize k2 while kinetically inhibiting k3.

Module 2: Critical Process Parameters (CPP) - The Golden Batch

Based on kinetic data for aliphatic diamines, the following protocol maximizes the bis-selectivity using a Water-Promoted method. Water acts as a proton-shuttle catalyst, stabilizing the transition state via hydrogen bonding, which accelerates the reaction at lower temperatures where selectivity is higher.

Optimized Protocol

| Parameter | Recommended Value | Scientific Rationale |

| Molar Ratio | 1.0 : 2.05 (HMDA : ACN) | A slight excess (2.5%) ensures conversion of Mono |

| Solvent | Water (10-20 wt%) | Water significantly accelerates the Michael addition via H-bonding, allowing lower temps. It also facilitates phase separation of the product later. |

| Temperature | 25°C | Start cool to manage exotherm. Ramp to 45°C to drive completion. Avoid >60°C to prevent polymerization of ACN. |

| Addition Rate | Dropwise (Slow) | ACN must be the limiting reagent instantaneously to prevent localized high concentrations that favor over-alkylation. |

| Inhibitor | MEHQ (20-50 ppm) | Essential to prevent radical polymerization of Acrylonitrile into Polyacrylonitrile (PAN). |

Step-by-Step Methodology

-

Preparation: In a reactor fitted with a reflux condenser, mechanical stirrer, and dropping funnel, charge 1,6-Hexanediamine (1.0 eq) and Water (20% of total mass) .

-

Note: HMDA is a solid (mp ~42°C). Gentle heating to 45°C may be needed to melt/dissolve it initially, then cool to 25°C.

-

-

Addition: Add Acrylonitrile (2.05 eq) dropwise over 2–3 hours .

-

Critical: Maintain internal temperature between 25–35°C . Use an ice bath if the exotherm spikes.[1]

-

-

Digestion: Once addition is complete, ramp temperature to 45°C and hold for 3–5 hours .

-

Monitoring: Check reaction progress via HPLC or GC. Look for the disappearance of the Mono-adduct.

-

Work-up:

-

Strip excess acrylonitrile and water under vacuum (< 10 mbar) at 50°C.

-

The product is typically a viscous oil or low-melting solid.

-

Purification: If "Tetra" impurity is high, recrystallization from toluene or an ethanol/water mix is possible, though vacuum stripping is usually sufficient for >95% purity.

-

Module 3: Troubleshooting & FAQs

Q1: My product is turning yellow/orange. Is this normal?

Diagnosis: Oxidation or Polymerization. The Fix:

-

Oxidation: Aliphatic amines oxidize easily. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon sparge ).

-

Polymerization: Acrylonitrile can form oligomers (yellowing). Ensure your ACN contains inhibitor (MEHQ) and that you are not exceeding 60°C. If the ACN feed is old, check for peroxides before use.

Q2: I have a significant amount of "Tetra" impurity (Tetrakis-adduct). How do I remove it?

Diagnosis: Over-alkylation due to excess ACN or high temperatures. The Fix:

-

Prevention: This is difficult to separate downstream. Prevention is key.[2] Reduce your ACN equivalents to 2.00 exactly and increase reaction time. Lower the digestion temperature to 35°C.

-

Remediation: The "Tetra" adduct is more lipophilic than the "Bis" target. You can attempt a wash with a non-polar solvent (like cold hexanes) if the product solidifies, or perform a careful fractional extraction.

Q3: The reaction stalled. I still see Mono-adduct.

Diagnosis: Incomplete reaction due to low kinetics or loss of ACN. The Fix:

-

Check ACN Loss: Acrylonitrile is volatile (bp 77°C). If you ran the reaction under high N2 flow without a good condenser, you likely lost reagent. Add 0.1 eq of ACN and digest for another hour.

-

Temperature: Increase digestion temp to 50°C (do not exceed 60°C).

Q4: Can I use acid catalysis (e.g., Acetic Acid) to speed this up?

Analysis: While weak acids (acetic acid) are sometimes used in Aza-Michael additions to activate the nitrile, they can form salt complexes with the diamine, complicating the workup. Recommendation: Stick to the Water-Promoted method. It is cleaner ("Green Chemistry") and avoids the need for a neutralization step during workup.

Module 4: Safety & Handling (Critical)

Acrylonitrile (ACN) is a high-consequence chemical.

-

Toxicity: Highly toxic by inhalation, ingestion, and skin contact. It is a carcinogen.

-

Metabolism: ACN metabolizes to Cyanide in the body.

-

Required PPE: Butyl rubber gloves (Nitrile is permeable to ACN), full face shield, and work in a certified fume hood.

-

Emergency: Keep a Cyanide Antidote Kit accessible in the lab whenever ACN is in use.

References

-

Selectivity in Aza-Michael Additions

-

Kinetics of Amine-Acrylonitrile Reactions

- Title: Kinetics of the aza-Michael reaction of amines with acryl

- Source: Polymer Chemistry (RSC Publishing).

-

URL:[Link]

-

Green Chemistry Approaches

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.nufarm.com [cdn.nufarm.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]

- 5. US9776955B2 - Method for preparing N,Nâ²-bis(2-cyanoethyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Support Center: Purification of 1,6-Bis(beta-cyanoethylamino)hexane

[1]

Case ID: PUR-222-CN Subject: Isolation and Purification of Crude Michael Adduct (HMDA + Acrylonitrile) Assigned Specialist: Senior Application Scientist Status: Active Support[1]

Executive Summary & Compound Profile

You are likely synthesizing this compound via the double Michael addition of acrylonitrile to 1,6-hexanediamine (HMDA). The crude reaction mixture typically contains the target bis-adduct, unreacted HMDA, the mono-adduct, and polymeric acrylonitrile byproducts.

-

Target Molecule: 1,6-Bis(beta-cyanoethylamino)hexane[1]

-

Chemical Structure:

[1] -

Molecular Weight: 222.33 g/mol

-

Physical State: Viscous, colorless to pale yellow liquid (often darkens on standing).

-

Boiling Point: ~135–150 °C at 0.1–1.0 mmHg (Extrapolated from homologs).

-

Key Functional Groups: Secondary amines (basic), Nitriles (labile to strong acid/base hydrolysis).

Diagnostic & Impurity Profiling

Before starting purification, characterize your crude mixture to select the correct protocol.

Q: How do I identify the major impurities in my crude oil?

A: Use

-

Unreacted HMDA: Look for the simple triplet at

ppm ( -

Mono-adduct (

-cyanoethyl-1,6-hexanediamine): Asymmetric signals.[1] The integration ratio of the central hexyl chain protons to the cyanoethyl protons will be off (target is 1:1 ratio of hexyl-ends to cyano-groups). -

Poly-acrylonitrile (PAN): Broad, undefined peaks in the aliphatic region and a yellow/orange discoloration that persists.

-

Retro-Michael Products: If heated too high, the amine loses acrylonitrile, reverting to the mono-adduct.[1]

Table 1: Impurity Profile & Separation Logic

| Impurity | Nature | Boiling Point Trend | Removal Strategy |

| 1,6-Hexanediamine (HMDA) | Starting Material | Low (Sublimes/Boils ~205°C atm) | Vacuum Distillation (Fore-run) or Water Wash |

| Mono-adduct | Intermediate | Medium | Vacuum Distillation (Fore-run) |

| Tris/Tetra-adducts | Over-alkylation | Very High | Pot Residue (Bottoms) |

| Acrylonitrile Polymers | Side Reaction | Non-volatile (Solid/Tar) | Filtration / Pot Residue |

| Water/Alcohols | Solvent | Very Low | Rotary Evaporation |

Purification Protocols

Protocol A: High-Vacuum Fractional Distillation (Recommended)

Best for: High purity (>98%) requirements and removal of colored impurities.[1]

Prerequisites:

-

High vacuum pump capable of <1.0 mmHg (ideally <0.1 mmHg).

-

Short-path distillation head or Kugelrohr apparatus.[1]

-

Warning: The compound is thermally sensitive. Prolonged heating above 160°C can cause Retro-Michael decomposition.[1]

Step-by-Step Workflow:

-

Stabilization: Add a radical inhibitor (e.g., Hydroquinone , 100-200 ppm) to the distillation pot to prevent acrylonitrile polymerization during heating.

-

Degassing: Stir under vacuum at room temperature for 30 mins to remove volatile solvents and trace acrylonitrile.

-

Fore-run Collection:

-

Slowly ramp temperature.

-

Fraction 1 (HMDA): Distills first (often sublimes into the condenser).

-

Fraction 2 (Mono-adduct): Collects around 80–100°C (at <1 mmHg).[1]

-

-

Main Fraction Collection:

-

Target Range: 135–150 °C at 0.5–1.0 mmHg .

-

Look for a steady reflux temperature. The liquid should be clear and viscous.

-

-

Shutdown: Stop heating immediately if pot temperature exceeds 170°C or if the residue becomes thick/tarry (poly-alkylation products).

Protocol B: Acid-Base Extraction (Scalable Alternative)

Best for: Removing non-basic impurities (polymers) and unreacted acrylonitrile without high heat.[1]

Mechanism: The secondary amines are basic (

Step-by-Step Workflow:

-

Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram).

-

Acid Extraction (Critical Step):

-

Cool the mixture to 0–5 °C (Ice bath).

-

Slowly extract with 0.5 M HCl (Do not use concentrated acid; it hydrolyzes the nitrile to an amide/acid).

-

Check pH: Aqueous layer should be pH 2–3.

-

-

Wash: Wash the aqueous acidic layer with fresh DCM (2x) to remove non-basic tars and polymers. Discard organic washes.

-

Basification:

-